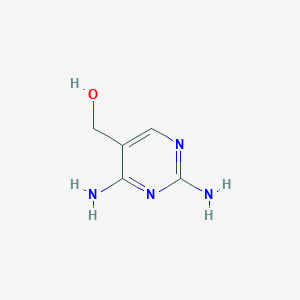

2,4-Diamino-5-pyrimidinemethanol

描述

Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidines are six-membered heterocyclic aromatic organic compounds similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. growingscience.commicrobenotes.com This class of compounds is of immense interest in organic and medicinal chemistry due to their diverse biological and pharmacological activities. growingscience.comorientjchem.orgnovapublishers.com

The pyrimidine ring is a fundamental component of several biologically crucial molecules. wisdomlib.org Its structure, a six-membered ring with two nitrogen atoms, provides a unique scaffold for various chemical modifications. wisdomlib.org This structural versatility allows for the synthesis of a wide range of derivatives with distinct properties. numberanalytics.com The nitrogen atoms within the ring contribute to the compound's basicity and its capacity to engage in numerous chemical reactions. numberanalytics.com

The presence of the pyrimidine core is a key feature in the nucleobases cytosine, thymine, and uracil (B121893), which are the building blocks of nucleic acids, DNA and RNA. microbenotes.comwikipedia.orgnih.gov This inherent biological relevance has made pyrimidine and its derivatives a focal point for research and development in the pharmaceutical industry. gsconlinepress.comnih.gov

The 2,4-diaminopyrimidine (B92962) moiety is a particularly important structural motif in medicinal chemistry. wikipedia.org Compounds containing this scaffold have been investigated for a wide array of therapeutic applications. The arrangement of the amino groups on the pyrimidine ring allows for specific interactions with biological targets, such as enzymes. nih.gov

This scaffold is a key component in a number of drugs and has been extensively studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in many organisms. mdpi.comnih.gov The structural similarity of some 2,4-diaminopyrimidine derivatives to folic acid allows them to act as competitive inhibitors of DHFR. wikipedia.orgnih.gov

Research has focused on synthesizing novel 2,4-diaminopyrimidine derivatives with enhanced potency and selectivity. rsc.orgnih.gov For instance, studies have explored the synthesis of various substituted 2,4-diaminopyrimidine derivatives and evaluated their antitumor and antimalarial activities. rsc.orgnih.govnih.gov

Historical Context of Research on 2,4-Diamino-5-pyrimidinemethanol and Related Structures

The journey into understanding pyrimidine derivatives began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, the first laboratory synthesis of a pyrimidine was reported in 1879. wikipedia.org A significant milestone in the synthesis of 2,4-diaminopyrimidines was a patent filed in the mid-20th century, which described a method for their preparation, highlighting their importance as intermediates in the synthesis of other compounds. google.com

Over the decades, research into 2,4-diaminopyrimidine derivatives has expanded significantly. A comprehensive review in 1982 summarized the progress in the medicinal chemistry of these compounds, noting their therapeutic potential. nih.gov Subsequent research has continued to build upon this foundation, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. For example, research has described the synthesis of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as DHFR inhibitors and the development of 2,4-diaminopyrimidine derivatives as antagonists for specific sensory receptors. nih.govnih.gov The synthesis of 2,4-diamino-5-methyl-6-substituted pyrimidines and their evaluation for anti-tubercular activities further illustrates the ongoing exploration of this chemical space. mdpi.comprepchem.com

属性

IUPAC Name |

(2,4-diaminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZZHAZMNJFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304352 | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42310-45-2 | |

| Record name | 42310-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diamino 5 Pyrimidinemethanol and Its Precursors

General Synthetic Routes to Substituted Pyrimidinemethanols

The synthesis of substituted pyrimidinemethanols often relies on the functionalization of a pre-existing pyrimidine (B1678525) ring. A common approach involves the reduction of a corresponding pyrimidine-5-carboxaldehyde. For instance, 2,4-diamino-5-pyrimidinecarboxaldehyde can be reduced to 2,4-diamino-5-pyrimidinemethanol using sodium tetrahydroborate. Another strategy involves the construction of the pyrimidine ring from acyclic precursors already bearing the desired hydroxymethyl or a precursor functional group. These methods often utilize condensation reactions between a 1,3-dicarbonyl compound (or its equivalent) and a guanidine (B92328) or urea (B33335) derivative. The specific substituents on the final pyrimidine ring are determined by the choice of these starting materials.

A variety of synthetic routes have been developed for substituted pyrido[3,2-d]pyrimidines, which share the pyrimidine core. researchgate.net These methods, which include Horner-Wadsworth-Emmons olefination followed by photoisomerization/cyclization, highlight the versatility of synthetic approaches to functionalized pyrimidine systems. researchgate.net

Preparation of 2,4-Diaminopyrimidine (B92962) Core Intermediates

The 2,4-diaminopyrimidine scaffold is a crucial intermediate in the synthesis of numerous biologically active compounds. nih.govresearchgate.netnih.gov Its preparation can be achieved through several pathways, often starting from readily available pyrimidine derivatives.

Chlorination Reactions of Pyrimidine Hydroxypyrimidines

A widely used method to activate the pyrimidine ring for further modification is through chlorination of its hydroxylated derivatives. nih.govresearchgate.net Hydroxypyrimidines can be efficiently converted to their chlorinated counterparts using reagents like phosphorus oxychloride (POCl₃). nih.govresearchgate.net This reaction is a foundational step in many synthetic sequences, transforming the hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions. bhu.ac.in

For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be treated with phosphorus oxychloride to generate 2,4-diamino-6-chloropyrimidine. nih.govmdpi.com This chlorination step is often a high-yielding and clean reaction. nih.gov Innovations in this area include the use of equimolar amounts of POCl₃ in solvent-free conditions, which is more environmentally friendly and suitable for large-scale preparations. nih.gov

| Starting Material | Reagent | Product | Significance |

| Hydroxypyrimidines | Phosphorus oxychloride (POCl₃) | Chlorinated pyrimidines | Activation for nucleophilic substitution |

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 2,4-Diamino-6-chloropyrimidine | Key intermediate for further functionalization |

Nucleophilic Substitution Approaches for Pyrimidine Modification

With a chlorinated pyrimidine in hand, the introduction of various functionalities can be achieved through nucleophilic substitution reactions. bhu.ac.inwikipedia.org The electron-deficient nature of the pyrimidine ring, particularly at the 2, 4, and 6 positions, facilitates attack by nucleophiles. bhu.ac.instackexchange.com

A common example is the displacement of a chlorine atom by an amino group to form aminopyrimidines. For instance, 2-amino-4-chloropyrimidine (B19991) can be heated with ammonia (B1221849) in a hydroxylated solvent like methanol (B129727) to produce 2,4-diaminopyrimidine. google.com The resulting hydrochloride salt is often converted to the sulfate (B86663) salt to facilitate purification due to its lower water solubility. google.com

The versatility of this approach allows for the introduction of a wide range of substituents by selecting the appropriate nucleophile. This method is central to building the molecular diversity required for developing new therapeutic agents.

Specific Synthetic Pathways to this compound

The synthesis of the target molecule, this compound, requires specific strategies to introduce the hydroxymethyl group at the C5 position of the pyrimidine ring.

Strategies for Introducing the 5-Hydroxymethyl Group

The introduction of a hydroxymethyl group at the C5 position of a pyrimidine ring can be accomplished through various methods. One direct approach is the reduction of a 5-formylpyrimidine derivative. mostwiedzy.pl For example, the reduction of 2,4-diamino-5-pyrimidinecarboxaldehyde with a reducing agent like sodium borohydride (B1222165) yields this compound. prepchem.com

Another strategy involves the use of a building block that already contains the C5-hydroxymethyl precursor. For instance, a condensation reaction can be employed with a reactant that will ultimately form the C5-CH₂OH group. The modification at the C5 position of pyrimidine nucleosides is a well-explored area, with numerous methods developed for introducing various functional groups, which can be precursors to the hydroxymethyl group. mostwiedzy.plresearchgate.net

Multi-Step Synthesis from Substituted Pyrimidines

A practical, multi-step synthesis of this compound often begins with a readily available substituted pyrimidine. A representative synthetic route is outlined below:

Chlorination: Starting with a hydroxypyrimidine, such as 2,4-diamino-6-hydroxypyrimidine, the first step is typically chlorination using a reagent like phosphorus oxychloride to yield the corresponding chloropyrimidine. nih.govmdpi.com

Nucleophilic Substitution: The resulting chloropyrimidine can then undergo nucleophilic substitution to introduce other desired groups or to set the stage for subsequent reactions. For example, reacting 2-amino-4-chloropyrimidine with ammonia yields the core 2,4-diaminopyrimidine structure. google.com

Functionalization at C5: The crucial step of introducing the hydroxymethyl group at the C5 position can be achieved by first introducing a cyano group, for example, to form 2,4-diamino-5-cyanopyrimidine. This can then be reduced or hydrolyzed and subsequently reduced to the hydroxymethyl group. An alternative is the direct formylation of the 2,4-diaminopyrimidine followed by reduction.

This stepwise approach allows for the controlled construction of the target molecule, with purification of intermediates at each stage to ensure the purity of the final product.

| Step | Reaction Type | Reactants | Product |

| 1 | Chlorination | 2,4-Diamino-6-hydroxypyrimidine, POCl₃ | 2,4-Diamino-6-chloropyrimidine |

| 2 | Nucleophilic Substitution | 2-Amino-4-chloropyrimidine, Ammonia | 2,4-Diaminopyrimidine |

| 3 | Functionalization & Reduction | 2,4-Diaminopyrimidine -> 2,4-Diamino-5-formylpyrimidine -> | This compound |

Reaction Conditions and Optimizations in Pyrimidine Synthesis

Solvent Systems and Temperature Control

The choice of solvent and the regulation of temperature are fundamental to controlling reaction kinetics, solubility of reagents, and the stability of intermediates and products in pyrimidine synthesis. A range of solvents, from polar aprotic to protic and even solvent-free systems, have been successfully employed.

Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are frequently used. For example, the synthesis of 5-aminopyrimidines from α-azidovinyl ketones and amidines is conducted in anhydrous DMF. mdpi.com In the synthesis of 2,4-diamino-6-substituted pyrimidines, dry DMSO is used to facilitate the reaction between a nucleophile generated with sodium hydride and 2,4-diamino-6-chloropyrimidine at 90 °C. mdpi.com Similarly, the synthesis of certain 2,4-diamino-5-aryl-6-substituted pyrimidines utilizes a mixture of EtOH/toluene/H₂O at 90 °C or THF/H₂O at 70 °C. mdpi.com

Protic solvents such as alcohols (methanol, ethanol) are also common, particularly in reactions involving ammonia or in certain cyclocondensation steps. google.commdpi.com A patented method for preparing 2,4-diaminopyrimidines involves heating 2-amino-4-halopyrimidine with ammonia in a hydroxylated solvent like methanol or ethanol (B145695) in a closed vessel at temperatures ranging from 125 °C to 175 °C. google.com

Temperature control is crucial for managing reaction selectivity and preventing decomposition. High temperatures are often required to drive reactions to completion, such as the use of phosphorus oxychloride at 97 °C to convert 2,4-diamino-6-hydroxypyrimidine to its 6-chloro derivative. mdpi.com However, other reactions may require milder conditions. The development of novel deep eutectic solvents (DES) offers a greener alternative, acting as both solvent and catalyst at moderate temperatures, for instance, 60 °C for some pyrimidine syntheses. mdpi.comresearchgate.net Some modern approaches even utilize solvent-free ball milling techniques, which represent an environmentally friendly option. acs.org

| Reaction/Precursor | Solvent System | Temperature | Finding | Citation |

| 2,4-Diamino-6-substituted pyrimidines | Dry DMSO | 90 °C | Effective for nucleophilic substitution on 2,4-diamino-6-chloropyrimidine. | mdpi.com |

| 2,4-Diaminopyrimidines from 2-amino-4-halopyrimidine | Methanol/Ammonia | 125-175 °C | Optimal temperature range for amination in a closed vessel. | google.com |

| 5-Aminopyrimidines from α-azidovinyl ketones | Anhydrous DMF | Not specified | K₂CO₃ is used as a base in this cycloaddition reaction. | mdpi.com |

| 2,4-Diamino-5-aryl-6-substituted pyrimidines | EtOH/toluene/H₂O | 90 °C | Suitable for Suzuki coupling reactions to introduce the aryl group. | mdpi.com |

| Pyrimidine synthesis via multicomponent reaction | Choline (B1196258) hydroxide (B78521) | 60 °C | The choline hydroxide acts as both catalyst and reaction medium. | mdpi.com |

| Pyrano pyrimidine synthesis | Glyoxylic acid:L-proline DES | Not specified | A deep eutectic solvent (DES) that serves as an efficient and reusable solvent/catalyst system. | researchgate.net |

| Pyrimidine synthesis via mechanochemistry | Solvent-free | Not specified | A ball milling technique using a modified ZnO nanoparticle catalyst provides a green synthetic route. | acs.org |

Catalyst Systems for Coupling Reactions

Catalysts are instrumental in modern organic synthesis for forging C-C and C-N bonds, enabling the construction of complex molecular architectures like that of this compound and its precursors. A variety of metal-based catalysts are employed for pyrimidine synthesis, often in coupling reactions that introduce key substituents onto the heterocyclic core.

Palladium catalysts are extensively used, especially in Suzuki coupling reactions, to introduce aryl or heteroaryl groups at the C5 position of the pyrimidine ring. For the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines, Pd(dbpf)Cl₂ is used in the presence of a base like K₂CO₃ to couple 5-iodo-pyrimidine precursors with various phenylboronic acids. mdpi.com

Copper catalysts are also versatile. They are effective in cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines to form the pyrimidine ring. mdpi.com Copper-catalyzed cyclization of ketones with nitriles under basic conditions also provides a general route to diversely functionalized pyrimidines. organic-chemistry.org

Iridium, Nickel, and Ruthenium catalysts have emerged for their utility in dehydrogenative coupling and multicomponent reactions. mdpi.comacs.orgacs.org Iridium-pincer complexes can catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comacs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. acs.org Similarly, nickel complexes can catalyze pyrimidine synthesis via the dehydrogenative multicomponent coupling of alcohols and amidines. mdpi.com Ruthenium complexes supported by bidentate ligands have also been shown to catalyze multicomponent reactions using alcohol precursors through acceptorless dehydrogenative coupling pathways. acs.org

Other metal catalysts , such as those based on Zinc (ZnCl₂) and Iron (Fe), have also been reported. organic-chemistry.org ZnCl₂ catalyzes a three-component coupling to yield 4,5-disubstituted pyrimidines, while iron complexes can be used for the aerobic synthesis of trisubstituted pyrimidines from alcohols, alkynes, and amidines. organic-chemistry.org

| Catalyst System | Reaction Type | Application in Pyrimidine Synthesis | Citation |

| Pd(dbpf)Cl₂ / K₂CO₃ | Suzuki Coupling | Synthesis of 2,4-diamino-5-aryl-pyrimidines from 5-iodo precursors. | mdpi.com |

| Copper(II) | Cycloaddition / Cyclization | Construction of pyrimidines from alkynes and amidines or ketones and nitriles. | mdpi.comorganic-chemistry.org |

| Iridium-pincer complexes | Multicomponent Dehydrogenative Coupling | Regioselective synthesis of pyrimidines from amidines and alcohols. | mdpi.comacs.org |

| Nickel complexes | Dehydrogenative Multicomponent Coupling | Synthesis of pyrimidines from alcohols and amidines. | mdpi.com |

| Ruthenium complexes | Acceptorless Dehydrogenative Coupling | Multicomponent synthesis of pyrimidines from alcohol precursors. | acs.org |

| ZnCl₂ | Three-Component Coupling | Synthesis of 4,5-disubstituted pyrimidines from enamines or ketones. | organic-chemistry.org |

| Iron complexes | Dehydrogenative Functionalization / Annulation | Synthesis of pyrimidines from alcohols, alkynes, and amidines. | organic-chemistry.org |

Chemical Reactions and Functionalization of 2,4 Diamino 5 Pyrimidinemethanol

Reactivity of the 2,4-Diaminopyrimidine (B92962) Core

The 2,4-diaminopyrimidine structure is a well-established pharmacophore, and its reactivity is crucial for the synthesis of diverse bioactive molecules. wikipedia.orgnih.gov The reactivity of the pyrimidine (B1678525) ring is influenced by the electron-donating amino groups, which activate the ring towards certain reactions while also offering sites for direct modification.

Functionalization at the 5-Position of the Pyrimidine Ring

The C5 position of the 2,4-diaminopyrimidine core is a key site for introducing structural diversity. While the pyrimidine ring positions are generally less reactive than C2 and C4/C6 to nucleophilic attack, the C5 position can be readily functionalized through electrophilic substitution and subsequent coupling reactions. mdpi.com

A common strategy involves halogenation, specifically iodination, to create a reactive handle for cross-coupling reactions. For instance, 2,4-diamino-6-substituted pyrimidines can be effectively iodinated at the 5-position using N-iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile (B52724), producing the 5-iodo derivatives in high yields (96–98%). mdpi.com

This 5-iodo intermediate is a versatile precursor for introducing aryl groups via Suzuki coupling reactions. The reaction typically employs a palladium catalyst, such as Pd(dbpf)Cl₂, and a base like potassium carbonate (K₂CO₃) in a solvent mixture. This method allows for the synthesis of a wide array of 2,4-diamino-5-aryl-6-substituted pyrimidines, which are crucial for developing complex molecular architectures. mdpi.com

Table 1: Suzuki Coupling Reactions on 2,4-Diamino-5-iodo-6-substituted Pyrimidines

| Starting Iodide | Boronic Acid | Catalyst/Base | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-diamino-5-iodo-6-(alkoxy)pyrimidine | Substituted phenylboronic acid | Pd(dbpf)Cl₂ / K₂CO₃ | EtOH/Toluene/H₂O, 90 °C | 51-99% | mdpi.com |

| 2,4-diamino-5-iodo-6-(alkoxy)pyrimidine | Substituted phenylboronic acid | Pd(dbpf)Cl₂ / K₂CO₃ | THF/H₂O, 70 °C | 51-99% | mdpi.com |

Reactions Involving Amino Group Modifications

The amino groups at the C2 and C4 positions are nucleophilic and can, in principle, undergo typical amine reactions such as acylation and alkylation. However, direct modification of these groups on a pre-formed 2,4-diaminopyrimidine core is less commonly reported in the literature. Synthetic strategies often favor building the pyrimidine ring with the desired substituents already in place.

A prevalent method for constructing the 2,4-diaminopyrimidine scaffold involves the cyclization of a suitable precursor with guanidine (B92328). google.com By using N-substituted or N,N-disubstituted guanidines, chemists can introduce various functionalities at the amino positions during the ring-forming step. This approach circumvents potential issues with selectivity and reactivity that might arise from attempting to modify the amino groups on the final heterocyclic core.

Transformations of the 5-Hydroxymethyl Group

The 5-hydroxymethyl group is a versatile functional handle that can be readily transformed into a variety of other chemical moieties, significantly expanding the synthetic utility of 2,4-Diamino-5-pyrimidinemethanol.

Derivatization to Ether and Ester Linkages

The primary alcohol of the 5-hydroxymethyl group can be converted into ether and ester linkages, which is useful for modifying the compound's steric and electronic properties.

Ether Formation: Ethers can be synthesized through methods such as the Williamson ether synthesis. While direct etherification of this compound is not extensively detailed, the synthesis of analogous 5-alkoxymethylpyrimidines is well-established. google.com This typically involves reacting an alkoxide with a 5-halomethylpyrimidine or, alternatively, reacting the sodium salt of the 5-hydroxymethylpyrimidine (formed with a strong base like sodium hydride) with an alkyl halide. Another route involves the nucleophilic substitution of a chloro-pyrimidine with a substituted methanol (B129727) to form an ether linkage. mdpi.com

Ester Formation: The hydroxymethyl group can be esterified to form the corresponding esters. This transformation can be achieved using various acylating agents like acyl chlorides or carboxylic anhydrides. Furthermore, enzyme-catalyzed methods have proven effective for similar structures. For example, lipase-catalyzed esterification of the analogous compound 5-hydroxymethylfurfural (B1680220) (HMF) proceeds under mild conditions with various acyl donors, suggesting a viable route for the esterification of this compound. nih.gov

Conversion to Other Functional Groups

The 5-hydroxymethyl group serves as a precursor for several other important functional groups, enabling a broad range of subsequent chemical elaborations. The oxidation state of the carbon can be readily adjusted.

Oxidation: The hydroxymethyl group can be oxidized to a 5-formylpyrimidine (aldehyde) or further to a 5-carboxypyrimidine (carboxylic acid). nih.gov The selective oxidation to the aldehyde is a key transformation, as aldehydes are valuable intermediates for reactions like reductive amination and Wittig reactions. Photocatalytic methods using visible light and catalysts like ZnIn₂S₄ have been shown to be effective for the analogous conversion of HMF to its corresponding aldehyde, 2,5-diformylfuran. rsc.org

Reduction and Functional Group Interconversion: The synthetic relationship between the 5-hydroxymethyl, 5-formyl, and 5-cyano groups is well-established. The 5-cyano group can be reduced to the 5-formyl group, which can then be further reduced to the 5-hydroxymethyl group. nih.gov This interconversion allows for synthetic flexibility.

Amination: The hydroxyl group can be converted into an amino group. A process for converting 5-alkoxymethylpyrimidines (ethers of the title compound) directly into 5-aminomethylpyrimidines via reaction with ammonia (B1221849) in the presence of a catalyst like Al₂O₃ has been developed. google.com This provides a direct route to an important class of derivatives.

Table 2: Transformations of the 5-Hydroxymethyl Group and its Precursors

| Starting Group | Target Group | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 5-Hydroxymethyl | 5-Carboxyl | Oxidation | Appropriate oxidizing agents | |

| 5-Formyl | 5-Hydroxymethyl | Reduction | Reducing agents (e.g., borohydrides) | nih.gov |

| 5-Cyano | 5-Formyl | Reduction | Reducing agents (e.g., DIBAL-H) | nih.gov |

| 5-Alkoxymethyl | 5-Aminomethyl | Amination | NH₃, Al₂O₃ catalyst, 180-350 °C | google.com |

Coupling Reactions for Elaborated Architectures

Modern synthetic chemistry relies heavily on coupling reactions to build complex molecular frameworks from simpler precursors. For this compound derivatives, palladium-catalyzed cross-coupling reactions are particularly powerful.

As discussed in section 3.1.1, the conversion of the C5 position to a halide (e.g., 5-iodo) or a triflate opens the door to a variety of coupling reactions. The Suzuki reaction is a premier method for forming C-C bonds by coupling the 5-iodopyrimidine (B189635) derivative with a wide range of boronic acids or esters. mdpi.com This strategy has been successfully employed to synthesize libraries of 5-aryl-2,4-diaminopyrimidines, which are often investigated for their biological activities. mdpi.commdpi.com

In addition to functionalization at C5, metalation at other positions, such as C6, can be used to construct more elaborate structures. For example, directed metalation of 2,4-dichloro-5-alkoxy pyrimidines at the C6 position using a zinc base allows for the introduction of various fragments, enabling the modular synthesis of complex analogues. nih.gov These coupling strategies are fundamental to medicinal chemistry programs aimed at exploring the structure-activity relationships of diaminopyrimidine-based compounds.

Suzuki Coupling Reactions for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org For the 2,4-diaminopyrimidine core, arylation at the 5-position is a common strategy to introduce diverse aryl groups.

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base.

In the context of 2,4-diaminopyrimidine derivatives, a 5-halo substituent (iodo or bromo) is a common starting point for Suzuki coupling. Research has shown that 5-iodo-2,4-diaminopyrimidine derivatives can be successfully coupled with various substituted phenylboronic acids. While attempts with 5-bromo derivatives have been reported to be less successful, the higher reactivity of the iodo-substituted counterparts allows for effective arylation.

Key parameters for a successful Suzuki coupling of 5-iodo-2,4-diaminopyrimidine derivatives include the choice of catalyst, base, and solvent system. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for these transformations. proprogressio.huresearchgate.net

Table 1: Representative Conditions for Suzuki Coupling of 5-Iodo-2,4-diaminopyrimidine Derivatives

| Parameter | Condition |

| Substrate | 5-Iodo-2,4-diaminopyrimidine derivative |

| Coupling Partner | Substituted Phenylboronic Acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | EtOH/Toluene/H₂O |

The yields for these reactions are generally moderate to good, demonstrating the utility of the Suzuki coupling for the synthesis of 5-aryl-2,4-diaminopyrimidine derivatives. The reactivity of halogens in Suzuki-Miyaura reactions on similar heterocyclic systems generally follows the order I > Br > Cl. proprogressio.hu

Condensation Reactions with Dihydroquinolines

Other Cross-Coupling Methodologies

Beyond the Suzuki coupling, several other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of heterocyclic compounds, including the 2,4-diaminopyrimidine core. These methods offer alternative routes to introduce a variety of substituents at the 5-position.

Stille Coupling:

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For the functionalization of the 2,4-diaminopyrimidine ring, a 5-halo derivative can be coupled with an arylstannane to form a 5-aryl-2,4-diaminopyrimidine.

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide or triflate, also in a palladium- or nickel-catalyzed process. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C(sp²)–C(sp³) bonds. nih.gov This reaction could be employed to introduce both aryl and alkyl substituents at the 5-position of the 2,4-diaminopyrimidine core, starting from a 5-halo derivative. The reaction generally shows high functional group tolerance. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org This reaction is particularly useful for introducing alkynyl substituents. A 5-halo-2,4-diaminopyrimidine can be reacted with a terminal alkyne to produce a 5-alkynyl-2,4-diaminopyrimidine. This methodology has been successfully applied to other pyrimidine derivatives. nih.govresearchgate.net

Heck Coupling:

The Heck reaction is a palladium-catalyzed reaction of a halide or triflate with an alkene to form a substituted alkene. A microwave-assisted Heck reaction has been reported for the C-C bond formation on a highly functionalized 2,4-diamino-5-benzylpyrimidine derivative, indicating the applicability of this method to complex pyrimidine systems. nih.gov This suggests that a 5-halo-2,4-diaminopyrimidine could potentially undergo Heck coupling with an alkene to introduce a vinyl substituent at the 5-position.

Table 2: Overview of Other Cross-Coupling Methodologies

| Coupling Reaction | Nucleophile | Electrophile on Pyrimidine Ring | Resulting Bond |

| Stille | Organostannane (R-SnR'₃) | Halo (I, Br) | C-C (Aryl, Vinyl) |

| Negishi | Organozinc (R-ZnX) | Halo (I, Br) | C-C (Alkyl, Aryl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Halo (I, Br) | C-C (Alkynyl) |

| Heck | Alkene (R-CH=CH₂) | Halo (I, Br) | C-C (Vinyl) |

These cross-coupling methodologies provide a versatile toolkit for the chemical modification of the 2,4-diaminopyrimidine scaffold at the 5-position, enabling the synthesis of a wide array of derivatives for various applications.

Design and Synthesis of 2,4 Diamino 5 Pyrimidinemethanol Derivatives and Analogs

Structural Modification Strategies at the Pyrimidine (B1678525) Ring

The versatility of the pyrimidine ring allows for a wide range of structural modifications to fine-tune the biological activity of 2,4-diaminopyrimidine (B92962) derivatives. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Introduction of Aryl and Substituted Aryl Groups

The introduction of aryl and substituted aryl groups, particularly at the 5-position of the pyrimidine ring, is a common strategy to enhance biological activity. A key synthetic route to achieve this is the Suzuki reaction. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a halogenated pyrimidine precursor and an aryl boronic acid. mdpi.com For instance, a 2,4-diamino-5-bromo-6-substituted pyrimidine can be reacted with various phenylboronic acids to introduce a substituted aryl group at the 5-position. mdpi.com The choice of substituents on the aryl ring, such as chloro, fluoro, or methoxycarbonyl groups, can significantly influence the compound's properties. mdpi.com

Halogenation at Specific Ring Positions (e.g., 5-Iodo Derivatives)

Halogenation of the pyrimidine ring is a critical step in many synthetic pathways, providing a handle for further functionalization. Specifically, iodination at the 5-position is a common strategy to create precursors for cross-coupling reactions like the Suzuki reaction. mdpi.com The use of N-iodosuccinimide (NIS) in a suitable solvent such as dry acetonitrile (B52724) is an effective method for the iodination of 2,4-diamino-6-substituted pyrimidines, often resulting in high yields of the desired 5-iodo derivatives. mdpi.com Bromination at the same position has also been utilized for similar purposes. mdpi.com

Synthesis of Biologically Relevant Analogs

Building upon the foundational structural modifications, the synthesis of specific analogs with potential therapeutic applications is a primary focus in medicinal chemistry.

2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives

The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives often involves a multi-step approach. A common pathway begins with the chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) using phosphorus oxychloride. mdpi.comnih.gov The resulting 2,4-diamino-6-chloropyrimidine serves as a versatile intermediate. mdpi.comnih.gov A nucleophilic substitution is then performed to introduce a substituent at the 6-position. mdpi.comnih.gov Subsequently, the 5-position is halogenated, typically iodinated, to prepare for a Suzuki cross-coupling reaction, which introduces the desired aryl group. mdpi.comnih.gov A final deprotection step may be necessary to yield the target compounds. mdpi.com This synthetic strategy allows for the creation of a diverse library of compounds with variations at both the 5- and 6-positions. mdpi.com

Table 1: Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives

| Starting Material | Key Reactions | Intermediate | Final Product Class |

|---|

2,4-Diamino-5-(hydroxymethyl)pyrimidine Analogs in Medicinal Chemistry

2,4-Diamino-5-(hydroxymethyl)pyrimidine and its analogs are of significant interest in medicinal chemistry. The synthesis of the parent compound, 2,4-diamino-5-hydroxymethylpyrimidine, has been reported in the literature. acs.org This compound serves as a valuable building block for the creation of more complex molecules. For instance, it can be a precursor for the synthesis of 2,4-diamino-5-formylpyrimidine. acs.org These functionalized pyrimidines are key intermediates in the synthesis of various heterocyclic systems and have been utilized in the development of novel dihydrofolate reductase inhibitors. acs.org The exploration of these analogs continues to be an active area of research. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Diamino-5-pyrimidinemethanol |

| 2,4-Diaminopyrimidine |

| 2,4-Diamino-5-aryl-6-substituted pyrimidines |

| 5-Iodo derivatives |

| 2,4-Diamino-5-bromo-6-substituted pyrimidine |

| Phenylboronic acid |

| 4-Chlorophenylboronic acid |

| 4-Methoxycarbonylphenylboronic acid |

| N-Iodosuccinimide |

| 2,4-Diamino-6-chloropyrimidine |

| (S)-2,3-Isopropylidene glycerol (B35011) |

| (R)-2,3-Isopropylidene glycerol |

| 2,4-Diamino-6-hydroxypyrimidine |

| Phosphorus oxychloride |

| 2,4-Diamino-5-formylpyrimidine |

Synthesis of Trimethoprim-Related Impurities and Derivatives

Trimethoprim (B1683648), a well-known antibacterial drug, is a 2,4-diamino-5-benzylpyrimidine derivative. The synthesis and characterization of its impurities are crucial for quality control and understanding potential degradation pathways. Several synthetic routes have been developed for Trimethoprim and its analogs, which can also be adapted to produce its impurities. researchgate.netchemicalbook.com

One common approach involves the condensation of a substituted benzaldehyde (B42025) with a derivative of propionitrile, followed by reaction with guanidine (B92328) to form the 2,4-diaminopyrimidine ring. chemicalbook.com For instance, the synthesis of 2,4-diamino-5-benzylpyrimidines can be achieved through a Friedel-Crafts reaction between an activated aromatic substrate and 2-(methoxymethylene)-3-methoxypropanenitrile, followed by treatment with guanidine. researchgate.net

Specific impurities of Trimethoprim that have been identified and synthesized include 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine. nih.gov The synthesis of the latter, also known as TMP-F, has been specifically designed. This process involves the reaction of 3-bromo-4,5-dimethoxy phenyl aldehyde with vinyl cyanide and a sodium alkoxide to produce 3-(3-bromo-4,5-dimethoxy phenyl)-2-(methoxymethyl) vinyl cyanide. This intermediate is then reacted with a sodium alkoxide and guanidinium (B1211019) carbonate to yield the target impurity. google.com

Another synthetic strategy for Trimethoprim derivatives involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with ethyl cyanoacetate, followed by further chemical transformations. chemicalbook.com Variations in the starting materials and reaction conditions can lead to the formation of different impurities. A general method for preparing various Trimethoprim impurities involves condensing different structural analogs of TMP methyl ether with a cyclizing agent like guanidine nitrate (B79036) or methylguanidine (B1195345) hydrochloride. google.com

The following table summarizes key Trimethoprim-related impurities and their synthetic precursors.

| Impurity Name | Key Precursors | Reference |

| 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine | Not specified in provided context | nih.gov |

| 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine (TMP-F) | 3-bromo-4,5-dimethoxy phenyl aldehyde, vinyl cyanide, guanidinium carbonate | google.com |

Targeted Synthesis of Fused Pyrimidine Systems

Fused pyrimidine systems are of significant interest due to their diverse biological activities. The synthesis of thienopyrimidines and chromenopyrimidines starting from pyrimidine precursors or by constructing the pyrimidine ring onto a thiophene (B33073) or chromene scaffold are common strategies.

Thienopyrimidines, bioisosteres of quinazolines, exhibit a wide range of pharmacological activities. thieme-connect.com Their synthesis can be approached by either building a thiophene ring onto a pyrimidine precursor or constructing a pyrimidine ring on a thiophene derivative. researchgate.netnih.gov

One method to form a thieno-fused ring from a pyrimidine derivative is the Thorpe-Ziegler cyclization. This involves a six-membered ring with a mercaptocarbonitrile group as the starting point. nih.gov For example, starting with 2-(ethylmercapto)‐4‐mercapto‐6‐phenyl‐5‐pyrimidine carbonitrile, various pyrimidothienopyrimidine derivatives can be synthesized. researchgate.net

Another versatile one-pot method for preparing functionalized thieno[3,2-d]pyrimidine (B1254671) and thieno[2,3-d]pyrimidine (B153573) derivatives has been developed, which is efficient for multigram scale-up. thieme-connect.com The synthesis of 2-thioxo-thieno[3,2-d]pyrimidines can be achieved through the Gewald reaction. nih.gov

The synthesis of various thienopyrimidine derivatives often starts from 2-amino-3-carboethoxy- or 2-amino-3-cyano-4,5-disubstituted thiophenes. These starting materials can be reacted with different reagents to yield a variety of thienopyrimidine structures, including thioxothienopyrimidinones and thienopyrimidinediones. nih.gov

The following table provides examples of synthesized thienopyrimidine derivatives.

| Compound Name | Starting Materials | Reference |

| Thieno[2,3-d]pyrimidine derivatives | 2-(ethylmercapto)‐4‐mercapto‐6‐phenyl‐5‐pyrimidine carbonitrile | researchgate.net |

| 5,6,7,8-Tetrahydro-3H-benzo google.comnih.govthieno[2,3-d]pyrimidin-4-one | Not specified in provided context | nih.gov |

| 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo google.comnih.govthieno[2,3-d]pyrimidine-2,4-dione | Not specified in provided context | nih.gov |

Chromenopyrimidine derivatives are another class of fused pyrimidines with significant biological potential. nih.govresearchgate.net A common synthetic route involves the reaction of an intermediate imine with ammonia (B1221849) derivatives. nih.gov For example, a series of chromenopyrimidine derivatives can be synthesized from 2-amino-3-carbonitrile precursors by reacting them with triethylorthoformate and acetic anhydride (B1165640) in 1,4-dioxane. nih.gov

The synthesis of chromeno[2,3-d]pyrimidine derivatives can also be achieved through the reaction of barbituric acid with substituted salicylaldehydes, sometimes catalyzed by an ionic liquid. researchgate.net For instance, the reaction between barbituric acid and 2,3,4-trihydroxybenzaldehyde (B138039) can yield 8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione. researchgate.net

Furthermore, the fusion of chromene and pyrazolo[1,5-a]pyrimidine (B1248293) moieties has been explored to create novel hybrid scaffolds. nih.gov This approach aims to combine the bioactivities of both heterocyclic systems.

The following table presents examples of synthesized chromenopyrimidine analogs.

| Compound Name | Starting Materials | Reference |

| 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Not specified in provided context | nih.gov |

| 8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione | Barbituric acid, 2,3,4-trihydroxybenzaldehyde | researchgate.net |

| Ethyl-6,6-dimethyl-8-oxo-7,8-dihydro-6H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate | Not specified in provided context | nih.gov |

| 8-Amino-6,6-dimethyl-6H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine-9-carbonitrile | Not specified in provided context | nih.gov |

Medicinal Chemistry and Biological Activity of 2,4 Diamino 5 Pyrimidinemethanol and Its Derivatives

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is an essential enzyme across a wide range of organisms, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Because of its vital role in cellular metabolism, DHFR is a well-established therapeutic target for various diseases, including infections and cancer. nih.gov The 2,4-diaminopyrimidine (B92962) scaffold is a core structural feature of many DHFR inhibitors. These compounds act as antifolates, competitively inhibiting DHFR and blocking the synthesis of DNA precursors. nih.govnih.gov

Bacterial DHFR Inhibition (e.g., Escherichia coli DHFR)

Derivatives of 2,4-diamino-5-benzylpyrimidine are notable for their potent inhibition of bacterial DHFR. For instance, certain alkenyl derivatives have demonstrated high activity against the DHFR from Escherichia coli. One such derivative, the 3,5-bis(1-propenyl)-4-methoxy analogue, was found to be ten times more active against E. coli DHFR than its saturated counterpart and also more active than the well-known antibacterial drug, trimethoprim (B1683648). nih.gov

Further research into conformationally restricted analogues, such as dihydroindene derivatives, has been conducted to enhance specificity for the bacterial enzyme. nih.gov Additionally, 1,2-dihydroquinolylmethyl analogues have been synthesized from 2,4-diamino-5-(hydroxymethyl)pyrimidine. nih.gov Many of these compounds showed strong inhibitory effects on E. coli DHFR and high selectivity for the bacterial enzyme over mammalian forms. nih.gov For example, a specific fluorinated dihydroquinoline derivative displayed an apparent K_i value for E. coli DHFR that was 13 times lower than that of trimethoprim, along with a tenfold increase in selectivity for the bacterial enzyme. nih.gov The high selectivity of these dihydroquinoline derivatives is attributed to the gem-dimethyl substituents on the dihydroquinoline ring, which also contribute to the potent inhibition of bacterial DHFR. nih.gov

Table 1: Inhibition of E. coli DHFR by 2,4-Diaminopyrimidine Derivatives A summary of the inhibitory activity of selected derivatives against E. coli dihydrofolate reductase.

| Derivative Class | Specific Compound Example | Observation | Reference |

| Alkenyl-benzylpyrimidines | 3,5-bis(1-propenyl)-4-methoxy derivative | 10x more active than its saturated counterpart and more active than trimethoprim. | nih.gov |

| Dihydroquinolylmethyl pyrimidines | 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8- methoxy-6(1H)quinolyl]methyl]pyrimidine | Apparent K_i value 13 times lower than trimethoprim; 10x more selective for bacterial DHFR. | nih.gov |

Mycobacterium tuberculosis DHFR (mt-DHFR) as a Therapeutic Target

The dihydrofolate reductase of Mycobacterium tuberculosis (mt-DHFR) is a critical target for the development of new anti-tubercular drugs. mdpi.comnih.gov Structural differences between human DHFR (hDHFR) and mt-DHFR can be exploited to design selective inhibitors. nih.gov The mt-DHFR enzyme possesses a glycerol (B35011) (GOL) binding site, which is not present in hDHFR, offering a unique opportunity for achieving selectivity. mdpi.comnih.gov

Researchers have designed and synthesized series of mt-DHFR inhibitors based on a 2,4-diaminopyrimidine core, with side chains intended to occupy this glycerol binding site. mdpi.comnih.gov These modifications aim to enhance selectivity and ensure the compounds have appropriate hydrophilicity to penetrate the mycobacterial cell wall. nih.gov Molecular docking studies have suggested that there are empty spaces around the inhibitor binding site in mt-DHFR that are absent in hDHFR, which could be targeted by adding substituents to the inhibitor structure to increase affinity and selectivity. nih.gov One study identified a 2,4-diaminopyrimidine derivative (compound 16l) with good anti-TB activity (MIC = 6.25 μg/mL) and significant selectivity. mdpi.comnih.gov

Plasmodium falciparum DHFR (PfDHFR) Inhibition for Antimalarial Activity

The DHFR enzyme of Plasmodium falciparum (PfDHFR), the parasite responsible for the most severe form of malaria, is a key target for antimalarial drugs like pyrimethamine (B1678524). nih.gov However, resistance has emerged, largely due to mutations in the pf-d-h-f-r gene, such as the Ser108Asn (S108N) mutation, which reduces drug binding. nih.gov

To overcome this resistance, new 2,4-diaminopyrimidine derivatives have been developed. Research has focused on modifying the structure of existing drugs to improve binding to these mutant DHFR enzymes. nih.gov For instance, removing or repositioning a chlorine atom on the phenyl group of pyrimethamine analogues led to better binding with mutant DHFRs. nih.gov A 2,4-diaminopyrimidine compound known as P218, initially developed for malaria, has shown potent activity against mycobacterial DHFRs as well. nih.gov Another inhibitor, DHFR-IN-5 (also known as P218), is a potent, orally active inhibitor with a K_i value of 0.54 nM for the quadruple mutant PfDHFR and shows high activity against pyrimethamine-resistant P. falciparum. medchemexpress.com

**Table 2: Activity of DHFR-IN-5 (P218) against P. falciparum*** *A summary of the inhibitory concentrations (IC₅₀) of DHFR-IN-5 against wild-type and mutant strains of P. falciparum.

| P. falciparum Strain | Genotype | IC₅₀ (nM) | Reference |

| TM4 | Wild-Type | 4.6 | medchemexpress.com |

| V1/S | Quadruple Mutant | 56 | medchemexpress.com |

Antimicrobial Applications of Pyrimidine (B1678525) Derivatives

The inhibition of DHFR by 2,4-diaminopyrimidine derivatives translates into a broad spectrum of antimicrobial applications. These compounds are effective against various bacteria and are particularly important in the search for new treatments for tuberculosis.

Antibacterial Activity against Gram-Positive and Gram-Negative Organisms

Derivatives of 2,4-diamino-5-benzylpyrimidine have demonstrated broad-spectrum antibacterial activity. nih.gov Certain alkenyl derivatives showed high in vitro activity against anaerobic organisms like Bacteroides and Fusobacterium, with potency equal to or greater than the control drug, metronidazole. nih.gov The same series of compounds was also active against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov

Specifically designed analogues have shown outstanding activity against Gram-positive organisms. nih.gov For instance, 6-alkyl-2,4-diaminopyrimidine-based inhibitors have been evaluated against Bacillus anthracis and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values in the range of 0.125–8 µg/mL. researchgate.net Some 2,4-diamino-5-benzylpyrimidine compounds are also known to potentiate the antibacterial effects of sulfonamides. google.com

Anti-tubercular Activity

Pyrimidine derivatives are a significant area of research for new anti-tubercular agents, with several compounds entering clinical trials. nih.gov 2,4-Diamino-5-pyrimidinemethanol itself is researched for its potential as an anti-tubercular agent through the inhibition of mt-DHFR. Derivatives of this compound have shown potent activity against drug-resistant strains of tuberculosis, with MIC values ranging from 0.5 to 1.0 µg/mL.

A series of synthesized 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives were tested for their activity against M. tuberculosis H37Ra. Among them, a compound containing a thiazole (B1198619) group (compound 16l) demonstrated good anti-TB activity with an MIC of 6.25 μg/mL and high selectivity. mdpi.comnih.gov The development of dual-target inhibitors, which act on both DHFR and another essential enzyme in the folate pathway, is a promising strategy to combat drug resistance in M. tuberculosis. mdpi.com

Table 3: Anti-tubercular Activity of Pyrimidine Derivatives A summary of the minimum inhibitory concentration (MIC) of selected derivatives against Mycobacterium tuberculosis.

| Derivative Class | Specific Compound Example | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| This compound Derivatives | Not specified | Drug-resistant strains | 0.5 - 1.0 | |

| 2,4-diamino-5-aryl-6-substituted pyrimidines | Compound 16l (with thiazole group) | H37Ra | 6.25 | mdpi.comnih.gov |

Anti-plasmodial Activity

Derivatives of 2,4-diaminopyrimidine are well-established for their anti-plasmodial properties, primarily targeting the folate biosynthesis pathway in Plasmodium species, the causative agents of malaria. The mode of action for many 2,4-diaminopyrimidine-based drugs, such as pyrimethamine, is the inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov This enzyme is crucial for the biosynthesis of tetrahydrofolate, a cofactor involved in the synthesis of DNA precursors. nih.gov

Research has focused on synthesizing and evaluating various 2,4-diaminopyrimidine derivatives for their in vitro anti-plasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govresearchgate.net For instance, a series of 2-aminopyrimidine (B69317) based 4-aminoquinolines demonstrated potent activity, with some compounds exhibiting IC50 values in the nanomolar range against chloroquine-resistant strains. nih.gov

A study involving the synthesis of 45 diaminopyrimidine compounds and their assay against P. falciparum revealed that while the structure-activity relationship (SAR) was relatively shallow, certain substituents significantly impacted activity. nih.gov Another study synthesized a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines which showed promising inhibitory activity against both wild-type and quadruple mutant PfDHFR. nih.gov

The following table summarizes the anti-plasmodial activity of selected diaminopyrimidine derivatives.

| Compound ID | Structure/Description | Target Strain(s) | Activity (IC₅₀/Kᵢ) | Reference |

| 10r | 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | CQR (K1) | 3.6 nM (IC₅₀) | nih.gov |

| 7a-c | 6-phenyl substituted 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | PfDHFR-WT | 86–243 nM (Kᵢ) | nih.gov |

| 7a-c | 6-phenyl substituted 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | PfDHFR-QM | 69–208 nM (Kᵢ) | nih.gov |

| DHFR-IN-5 | Potent DHFR inhibitor | Wild-type P. falciparum (TM4) | 4.6 nM (IC₅₀) | medchemexpress.com |

| DHFR-IN-5 | Potent DHFR inhibitor | Quadruple mutant P. falciparum (V1/S) | 56 nM (IC₅₀) | medchemexpress.com |

Antifungal and Antiviral Potential

The antifungal potential of pyrimidine derivatives has been an area of active research. While specific studies on the antifungal activity of this compound are not extensively documented, related pyrimidine structures have shown significant promise. For example, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested against various phytopathogenic fungi, with some compounds exhibiting excellent activity. nih.gov A series of 1,6-dihydropyrimidine derivatives were also synthesized and screened for their antifungal activity against Candida albicans, with QSAR studies indicating that electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring of the 1,6-dihydropyrimidine moiety contribute to good activity. researchgate.net Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated obvious antifungal activities against a range of plant pathogenic fungi. frontiersin.org

| Compound ID | Description | Fungal Strain(s) | Activity | Reference |

| 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100% inhibition rate | nih.gov |

| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100% inhibition rate (EC₅₀ = 10.5 μg/ml) | nih.gov |

| C1-C41 | 2-(5-cyano-6-oxo-4-substituted (aryl)-1,6-dihydropyrimidin-2-ylthio)-N-substituted (phenyl) acetamide | Candida albicans (MTCC, 227) | Good activity with electron-withdrawing substitutions | researchgate.net |

| 4, 5h, 5o, 5r | 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Significant activity | frontiersin.org |

Information regarding the specific antiviral potential of this compound is limited. However, the broader class of pyrimidine derivatives has been associated with antiviral activity, suggesting a potential avenue for future research. researchgate.net

Antifolate Mechanisms of Action

The primary mechanism of action for 2,4-diaminopyrimidine derivatives as antimicrobial and antiparasitic agents is through the inhibition of dihydrofolate reductase (DHFR). nih.govtaylorandfrancis.com DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cell replication.

By selectively inhibiting the DHFR of pathogens over the human enzyme, these compounds disrupt the pathogen's ability to produce essential nucleic acid precursors, leading to a bacteriostatic or bactericidal effect. taylorandfrancis.com The selectivity of these compounds is a crucial aspect of their therapeutic value, minimizing toxicity to the host. The 2,4-diamino-5-substituted pyrimidine scaffold has been instrumental in achieving this selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Diaminopyrimidines

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of diaminopyrimidine derivatives. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.

For anti-plasmodial diaminopyrimidines, SAR studies have revealed that substitutions at various positions on the pyrimidine ring and its appendages can significantly influence their inhibitory activity against PfDHFR and their efficacy against the parasite. nih.govresearchgate.net Similarly, for antifungal pyrimidine derivatives, SAR studies have helped in identifying the key structural features required for potent activity. researchgate.net

Impact of Substituents on Enzyme Binding and Selectivity

The nature and position of substituents on the diaminopyrimidine core play a critical role in determining the compound's binding affinity and selectivity for the target enzyme. For instance, in the context of anti-plasmodial agents, the introduction of different groups at the 5-position of the pyrimidine ring has been a common strategy to enhance binding to the active site of PfDHFR.

A study on 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii found that increasing the size of the N-10 substituent in trimethoxy-substituted analogues generally led to a decrease in potency and selectivity for both enzymes. nih.gov Conversely, for dimethoxy-substituted analogues, N-10 methylation generally decreased potency but increased selectivity for T. gondii DHFR. nih.gov

The table below illustrates the impact of substituents on the activity of certain diaminopyrimidine derivatives.

| Compound Series | Substitution | Effect on Activity/Selectivity | Reference |

| 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines (trimethoxy-substituted) | Increasing size of N-10 substituent | Decrease in potency and selectivity for P. carinii and T. gondii DHFR | nih.gov |

| 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines (dimethoxy-substituted) | N-10 methylation | Decreased potency but increased selectivity for T. gondii DHFR | nih.gov |

| 2,4-diaminopyrimidines | 2-(pyrrolidin-1-yl)ethyl group at R(2) | Significantly affected anti-plasmodial activity | nih.gov |

| 2,4-diaminopyrimidines | Replacement of C6-Me group with CF₃ | Decreased anti-plasmodial activity | nih.gov |

Role of Structural Features in Modulating Biological Response

Beyond specific substituents, the flexibility and conformational properties of the molecule can influence its interaction with the target enzyme. For example, the development of flexible analogues of known antifolates has been a strategy to overcome drug resistance in P. falciparum. researchgate.net

In the context of anticancer agents, two series of novel 2,4-diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were designed and synthesized, with some compounds exhibiting potent antitumor activities. nih.gov The mechanism of action for one promising compound involved inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor cell migration. nih.gov

Development as Lead Compounds for Therapeutic Agents

The versatile biological activities and favorable drug-like properties of 2,4-diaminopyrimidine derivatives have positioned them as valuable lead compounds for the development of new therapeutic agents. Their potential applications span a wide range of diseases, including malaria, bacterial infections, fungal infections, and cancer.

Numerous studies have highlighted the potential of these compounds for further optimization. For instance, novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity have been identified as important lead compounds for future development of anti-tuberculosis drugs. researchgate.net In the realm of oncology, diaminopyrimidine derivatives have been developed as potent inhibitors of focal adhesion kinase (FAK), a target implicated in tumor development, with some compounds showing promise for further preclinical and clinical investigation. nih.gov The continued exploration of the chemical space around the 2,4-diaminopyrimidine scaffold holds significant promise for the discovery of next-generation therapeutic agents.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2,4-Diamino-5-pyrimidinemethanol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the various functional groups.

In ¹H NMR, the chemical shifts, signal integrations, and splitting patterns of the proton signals provide a detailed map of the hydrogen atoms within the molecule. The protons of the amino groups, the hydroxymethyl group, and the pyrimidine (B1678525) ring would each exhibit characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H (on C6) | ¹H | ~7.5-8.0 | Singlet | Aromatic proton on the pyrimidine ring. |

| H (on CH₂OH) | ¹H | ~4.5 | Singlet or Doublet | Protons of the hydroxymethyl group. |

| H (on OH) | ¹H | Variable | Broad Singlet | Proton of the hydroxyl group, position can vary. |

| H (on NH₂) | ¹H | Variable | Broad Singlet(s) | Protons of the two amino groups, positions can vary. |

| C2 | ¹³C | ~160-165 | Singlet | Carbon of the pyrimidine ring attached to two amino groups. |

| C4 | ¹³C | ~160-165 | Singlet | Carbon of the pyrimidine ring attached to an amino group. |

| C5 | ¹³C | ~110-115 | Singlet | Carbon of the pyrimidine ring attached to the hydroxymethyl group. |

| C6 | ¹³C | ~145-150 | Singlet | Carbon of the pyrimidine ring with a single proton. |

| CH₂OH | ¹³C | ~55-60 | Singlet | Carbon of the hydroxymethyl group. |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (LC-MS, ESI-MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain further structural information. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are particularly useful. ESI-MS allows for the gentle ionization of the molecule, typically yielding a prominent molecular ion peak corresponding to its molecular formula (C₅H₈N₄O), which has a molecular weight of 140.14 g/mol . core.ac.uk

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Ion |

| ESI-MS | Positive | 141.0720 | [M+H]⁺ |

| ESI-MS | Positive | 163.0539 | [M+Na]⁺ |

Note: The expected m/z values are calculated based on the monoisotopic mass of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino groups, the O-H stretch of the hydroxyl group, C-H stretches, and the C=N and C=C vibrations of the pyrimidine ring.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3100-3500 (broad) |

| Hydroxyl (OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Pyrimidine Ring | C=N and C=C Stretch | 1500-1650 |

| C-O Stretch | C-O Stretch | 1000-1260 |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A reversed-phase HPLC method, utilizing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable for its analysis. Detection is typically performed using a UV detector, as the pyrimidine ring is chromophoric.

Table 4: General HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or a bufferB: Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5-1.5 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 5-20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement in resolution, speed, and sensitivity compared to traditional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can provide faster and more efficient separations. In the context of analyzing this compound, a UPLC method would be particularly advantageous for high-throughput screening or for the detection of trace impurities. The principles of separation and detection are similar to HPLC, but the instrumentation is optimized for higher pressures and lower dispersion. A study involving the analysis of an industrial effluent containing trimethoprim (B1683648) identified this compound as a byproduct using Ultra-Pressure Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). core.ac.uk

Table 5: General UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or a bufferB: Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.3-0.6 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Injection Volume | 1-5 µL |

Analytical Method Development and Validation for Compound and its Derivatives

The development and validation of robust analytical methods are crucial for the quality control and characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed technique for purity determination and quantification of related substances in diaminopyrimidine-based compounds.

A key aspect of method development is ensuring the effective separation of the main compound from its potential impurities and starting materials. For instance, in the analysis of 2,4-diamino-6-hydroxypyrimidine (B22253), a hydrophilic interaction liquid chromatography (HILIC) column can be utilized to achieve better retention of this highly polar compound. google.com A gradient elution system using a mobile phase consisting of a potassium dihydrogen phosphate (B84403) aqueous solution and methanol allows for the effective separation of the main component from impurities like guanidine (B92328) hydrochloride. google.com The detection wavelength is typically set at 210 nm for the quantification of the main pyrimidine compound and 200 nm for related impurities. google.com

Validation of these analytical methods is performed in accordance with international guidelines to ensure they are suitable for their intended purpose. nih.gov Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov

For a series of 2,4-diaminopyrimidine (B92962) residues, including trimethoprim and its analogues, an immunomagnetic bead (IMB)-based sample purification pretreatment combined with HPLC-UV has been developed. nih.gov This method demonstrates excellent linearity in the concentration range of 10-200 μg/kg, with a limit of detection (LOD) of 5 μg/kg and a limit of quantification (LOQ) of 10 μg/kg. nih.gov The mean recoveries for these compounds were reported to be in the range of 62.5% to 76.9%, with a coefficient of variation below 12.2%, indicating good accuracy and precision. nih.gov

The table below summarizes typical validation parameters for an HPLC method developed for 2,4-diaminopyrimidine derivatives. nih.gov

Table 1: HPLC Method Validation Parameters for 2,4-Diaminopyrimidine Derivatives

| Parameter | Typical Value/Range |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 5 µg/kg |

| Limit of Quantification (LOQ) | 10 µg/kg |

| Mean Recovery | 62.5% - 76.9% |

| Precision (CV%) | < 12.2% |

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional solid-state structure of this compound and its derivatives. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical properties and its interactions with biological targets.

While a specific crystal structure for this compound is not publicly available, numerous studies on its derivatives have been reported, revealing key structural features of the diaminopyrimidine scaffold. For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was determined to crystallize in the monoclinic P21/n space group. vensel.org The analysis of this structure highlighted the role of both intramolecular (N-H···S, C-H···N, and C-H···O) and intermolecular (N-H···N and N-H···O) hydrogen bonds in stabilizing the crystal lattice. vensel.org

The table below presents crystallographic data for a representative 2,4-diaminopyrimidine derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. vensel.org

Table 2: Crystallographic Data for a 2,4-Diaminopyrimidine Derivative

| Parameter | Value |

|---|---|

| Compound | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| α (°) | 90 |

| β (°) | 91.540(4) |

| γ (°) | 90 |

| Z | 4 |

These crystallographic studies are fundamental for drug design and development, as the precise knowledge of the molecular conformation and intermolecular interactions of diaminopyrimidine derivatives allows for the rational design of new analogues with improved activity and selectivity. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 2,4-diaminopyrimidine (B92962) derivatives, docking studies have been crucial in elucidating their interaction with DHFR enzymes. The vast majority of DHFR inhibitors, including those in development and clinical use, feature a 2,4-diamino substitution on a pyrimidine (B1678525) ring. nih.gov

Molecular docking simulations have been employed to predict the binding modes and affinities of 2,4-diaminopyrimidine derivatives within the active site of DHFR from various species, including human and microbial sources. nih.govnih.gov These studies help in understanding how modifications to the core scaffold affect binding and inhibitory activity. For instance, docking studies on 2,4-diamino-5-methyl-5-deazapteridine derivatives, which share the 2,4-diaminopyrimidine core, have been used to correlate docking scores with experimental inhibitory activities (IC50 values). nih.gov

The primary interaction involves the pyrimidine ring, which is a common feature among many DHFR inhibitors. nih.gov Docking studies reveal that the 2,4-diamino groups on the pyrimidine ring are crucial for forming key hydrogen bonds with conserved residues in the DHFR active site. nih.gov The predicted binding poses from these simulations often show a high degree of accuracy when compared to crystallographic data of similar compounds.

| Compound Class | Target Enzyme | Key Findings from Docking Studies |

| 2,4-Diaminopyrimidine Derivatives | Human DHFR | Potent inhibition is linked to the formation of conserved hydrogen bonds and van der Waals interactions within the active site. nih.gov |

| 2,4-Diamino-5-methyl-5-deazapteridines | M. tuberculosis DHFR | Docking suggests that specific substitutions can enhance affinity and selectivity for the microbial enzyme over the human counterpart. nih.gov |

| 2,4-Diaminoquinazolines | P. falciparum DHFR | Docking scores (Glide and FlexX) indicated better binding fits for some derivatives compared to known ligands. nih.gov |

The binding of 2,4-diaminopyrimidine derivatives to DHFR is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: A conserved binding motif involves the formation of hydrogen bonds between the pyrimidine ring and key amino acid residues in the DHFR active site. Specifically, the N1 nitrogen and the 2-amino group typically form hydrogen bonds with a conserved glutamic acid residue (Glu 30 in human DHFR), while the 4-amino group interacts with residues such as isoleucine and valine. nih.gov

Hydrophobic Interactions: The substituents on the pyrimidine ring play a critical role in establishing hydrophobic interactions with nonpolar residues in the active site. For example, in studies of propargyl-linked antifolates, the linker and its substitutions interact with a hydrophobic pocket formed by residues like Leu 22, Phe 31, and Phe 34 in human DHFR. nih.govnih.gov The nature and orientation of these substituents significantly influence the binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes in both the ligand and the protein upon binding. These simulations can reveal the stability of binding poses predicted by docking and highlight the flexibility of certain regions of the protein. mdpi.com

While specific MD simulation studies focused solely on 2,4-diamino-5-pyrimidinemethanol are not extensively documented in the provided context, the methodology is widely applied to its derivatives. MD simulations can elucidate the conformational aspects of drug specificity by analyzing the torsional angles and planarity of the pyrimidine ring and its substituents. nih.govacs.org For example, studies on related compounds have shown how the conformation of the pyrimidine ring can be distorted from planarity upon binding, which can impact its inhibitory activity. nih.gov These simulations are crucial for understanding the dynamic nature of the ligand-receptor complex, which is often missed by static docking studies.

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Properties